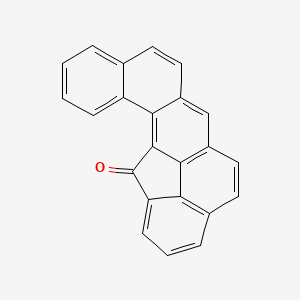
13H-Dibenz(bc,l)aceanthrylen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13H-Dibenz(bc,l)aceanthrylen-13-one is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its multiple fused benzene rings, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13H-Dibenz(bc,l)aceanthrylen-13-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
13H-Dibenz(bc,l)aceanthrylen-13-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
13H-Dibenz(bc,l)aceanthrylen-13-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research on its interactions with biological molecules helps in understanding the effects of PAHs on living organisms.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 13H-Dibenz(bc,l)aceanthrylen-13-one involves its interaction with various molecular targets. Its polycyclic structure allows it to intercalate into DNA, potentially causing mutations and other genetic effects. Additionally, its reactivity with biological molecules can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
- 13H-Dibenz(bc,j)aceanthrylene
- 11H-Benz(bc)aceanthrylene
- 4H-Cyclopenta(def)chrysene
Uniqueness
13H-Dibenz(bc,l)aceanthrylen-13-one is unique due to its specific ring structure and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
86854-18-4 |
|---|---|
分子式 |
C23H12O |
分子量 |
304.3 g/mol |
IUPAC名 |
hexacyclo[18.2.1.02,11.03,8.013,22.016,21]tricosa-1,3,5,7,9,11,13(22),14,16(21),17,19-undecaen-23-one |
InChI |
InChI=1S/C23H12O/c24-23-18-7-3-5-14-9-11-16-12-15-10-8-13-4-1-2-6-17(13)20(15)22(23)21(16)19(14)18/h1-12H |
InChIキー |
YQCYXLXQFURQTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C5C6=C(C=CC=C6C(=O)C5=C32)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)

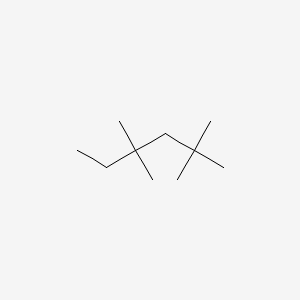
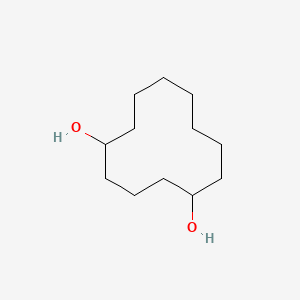
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
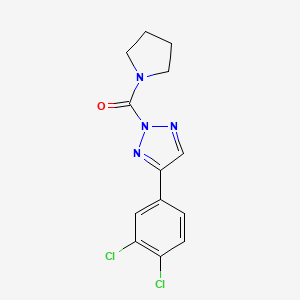
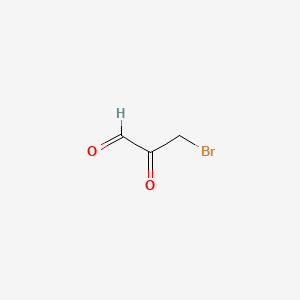
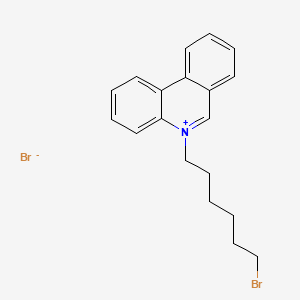
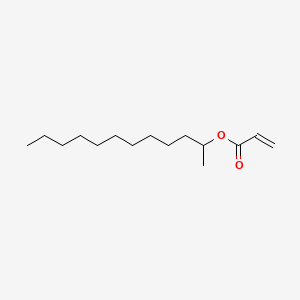
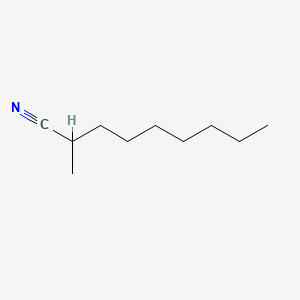

![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
